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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1H-indole

Cat. No.: B1288820

An in-depth exploration of the sources, biosynthesis, and pharmacological significance of
halogenated indole alkaloids, offering a valuable resource for researchers, scientists, and
professionals in drug development.

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products, renowned
for their extensive pharmacological activities.[1] A significant subset of these compounds
undergoes halogenation, a biosynthetic modification that often enhances their biological
potency and specificity.[2][3] While chlorinated compounds are more common in terrestrial
organisms, the marine environment is a prolific source of brominated and, to a lesser extent,
iodinated indole alkaloids.[2] These unique chemical entities are primarily isolated from marine
invertebrates such as sponges, ascidians, and bryozoans.[2][4] The presence of halogen
atoms profoundly influences the chemical properties and biological functions of these
molecules, making them a fertile ground for the discovery of new therapeutic agents.[2][5] This
guide provides a comprehensive overview of the natural occurrence, biosynthesis, and
bioactivity of halogenated indole alkaloids, along with key experimental methodologies.

Natural Sources of Halogenated Indole Alkaloids

The vast majority of halogenated indole alkaloids have been discovered in marine organisms,
which have evolved unique metabolic pathways to produce these compounds.[2] Brominated

alkaloids are particularly widespread, a phenomenon attributed to the relative ease of bromide
oxidation by marine organisms despite the higher concentration of chloride in seawater.[2]
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e Sponges (Phylum Porifera): Sponges are a rich source of diverse bromoindoles. For
instance, the Caribbean sponge Plakortis simplex is known to produce iodinated indoles, a
rarity in nature, such as plakohypaphorines A—C.[2][6] Sponges of the genus Aplysina are
well-known for producing a variety of brominated compounds.[7] The Antarctic marine
sponge Psammopemma sp. yields psammopemmins, which are characterized by a 2-
bromopyrimidine system attached to a 4-hydroxyindole core.[2]

» Ascidians (Class Ascidiacea): These marine filter-feeders, also known as sea squirts, are
another significant source. The ascidian Aplidium meridianum is the original source of
meridianins, a family of brominated indole alkaloids substituted with a 2-aminopyrimidine
ring.[2][6] Eudistomins, a large family of halogenated [3-carbolines, have been isolated from
the ascidian Eudistoma olivaceum.[4]

e Bryozoans (Phylum Bryozoa): These colonial aquatic invertebrates also contribute to the
chemical diversity of halogenated indole alkaloids. The bryozoan Securiflustra securifrons
produces halogenated indole-imidazole alkaloids like securamines.[4]

Biosynthesis of Halogenated Indole Alkaloids

The biosynthesis of indole alkaloids originates from the amino acid tryptophan. The
halogenation step is a critical modification, typically catalyzed by a class of enzymes known as
FADH2-dependent halogenases.[2][6] These enzymes are capable of oxidizing halide ions
(Cl=, Br—, I7) to generate a reactive halogenating species.

The proposed general mechanism involves the following key steps:

Tryptophan as Precursor: The indole ring system is derived from tryptophan.
o Enzyme Activation: A flavin reductase uses NADH or NADPH to reduce FAD to FADH2.

o Halogenation: The FADH2-dependent halogenase binds FADH2 and molecular oxygen to
form a flavin-peroxide intermediate. This potent oxidant reacts with a halide ion (e.g.,
bromide) to form a hypo-halite-like species (e.g., hypobromite) within the enzyme's active
site.

» Electrophilic Attack: The electron-rich indole ring of the substrate, which is also bound to the
enzyme, is positioned to be attacked by the electrophilic halogen species, resulting in a
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halogenated indole derivative.[2]

The following diagram illustrates the general enzymatic halogenation pathway of an indole

substrate.
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Figure 1: Enzymatic Halogenation Pathway.

Major Classes and Pharmacological Activities

Halogenated indole alkaloids exhibit a wide spectrum of biological activities, largely influenced
by the position and type of halogen substituent.[2] Many of these compounds are potent
cytotoxic agents, enzyme inhibitors, or possess antimicrobial properties.

Key Bioactive Compounds
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The following tables summarize quantitative data for the bioactivity of selected halogenated
indole alkaloids.

Table 1: Cytotoxic and Antiproliferative Activity

Source . o
Compound . Cell Line Activity (IC50) Reference
Organism
o Kirkpatrickia P388 (Murine
Variolin B ) ] 0.02 uM [2]
variolosa Leukemia)
) Securiflustra A2058 (Skin
Securamine H ] 1.4 uM [1]
securifrons Cancer)
) Securiflustra HT-29 (Colon
Securamine H ] 1.9 uM [1]
securifrons Cancer)
) Securiflustra MCF-7 (Breast
Securamine H ) 2.1 uM [1]
securifrons Cancer)

Indolocarbazole Streptomyces sp.  PC3 (Prostate

0.15 pM [1]
20 DT-A61 Cancer)

Table 2: Enzyme Inhibition and Other Activities
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Source o
Compound . Target Activity (IC50) Reference
Organism
o Aplidium )
Meridianin A o CDK1/cyclin B 3.0 uM [6]
meridianum
o Aplidium
Meridianin C o CDK5/p25 0.8 uM [6]
meridianum
S Aplidium
Meridianin E o GSK-3a/ 0.03 uM [6]
meridianum
) ] Botrytis cinera ) o
Flustramine E Flustra foliacea High Activity [4]
(Fungus)
o Nocardiopsis sp. ] ) 64-256 pug/mL
3,3'-bis-indole Candida albicans [1]
G057 (MIC)

Experimental Protocols
Extraction and Isolation of Halogenated Indole Alkaloids

The isolation of halogenated indole alkaloids from marine invertebrates requires a multi-step
process involving extraction, fractionation, and chromatography. The following is a generalized
protocol based on common laboratory practices.

1. Sample Collection and Preparation:

o Collect the marine organism (e.g., sponge) and freeze it immediately at -20°C or below to
prevent enzymatic degradation of the metabolites.

» Lyophilize (freeze-dry) the frozen sample to remove water, then grind the dried biomass into
a fine powder.

2. Extraction:

o Perform exhaustive extraction of the powdered biomass using a sequence of solvents with
increasing polarity. A common sequence is Dichloromethane (DCM)/Methanol (MeOH)
followed by pure MeOH.
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For example, soak the powder in a 1:1 mixture of DCM:MeOH, sonicate, and filter. Repeat
this process 3-4 times.

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary
evaporator to obtain a crude extract.

. Solvent Partitioning (Fractionation):

Dissolve the crude extract in a MeOH/H20 mixture and perform liquid-liquid partitioning
against a non-polar solvent like hexane to remove lipids.

Subsequently, partition the agueous methanol phase against a solvent of intermediate
polarity, such as ethyl acetate (EtOAc) or DCM, where many alkaloids will concentrate.

Evaporate the solvents from each fraction to yield the hexane, EtOAc/DCM, and aqueous
fractions.

. Chromatographic Purification:

Subject the bioactive fraction (typically EtOAc or DCM) to column chromatography. A
common stationary phase is silica gel or a reversed-phase material like C18-bonded silica.

Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-EtOAc
gradient for normal phase, or a water-acetonitrile/methanol gradient for reversed-phase).

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

Combine fractions containing similar compound profiles.

Perform further purification of the combined fractions using preparative or semi-preparative
HPLC until pure compounds are isolated.

. Structure Elucidation:

The chemical structure of the purified alkaloids is determined using a combination of
spectroscopic techniques:
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o Mass Spectrometry (MS): To determine the molecular weight and elemental formula (High-
Resolution MS). The isotopic pattern can often confirm the presence and number of
bromine or chlorine atoms.

o Nuclear Magnetic Resonance (NMR): 1D NMR (*H, 3C) and 2D NMR (COSY, HSQC,
HMBC) experiments are used to elucidate the complete chemical structure and
stereochemistry of the molecule.[1]

The following diagram outlines the general workflow for extraction and isolation.
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Figure 2: General Isolation Workflow.
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Conclusion

Halogenated indole alkaloids from natural, predominantly marine, sources represent a
chemically rich and biologically significant class of compounds. Their structural diversity and
potent pharmacological activities, ranging from anticancer to antimicrobial, underscore their
value as lead compounds in drug discovery.[1][2] The continued exploration of marine
biodiversity, coupled with advances in separation and spectroscopic techniques, promises the
discovery of many more novel halogenated alkaloids.[8] Understanding their biosynthetic
pathways, particularly the enzymatic halogenation mechanisms, opens avenues for synthetic
biology and biocatalysis approaches to generate new, potentially more effective, therapeutic
agents.[9][10] This guide serves as a foundational resource for researchers poised to delve into
this exciting and promising field of natural product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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